
8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid
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Overview
Description
8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a hydroxy group at the 8th position, a carboxylic acid group at the 7th position, and a vinyl group linked to a pyridine ring at the 2nd position. The presence of these functional groups imparts significant chemical reactivity and potential for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Metal Chelation and Coordination Chemistry
The 8-OH and 7-COOH groups act as bidentate ligands, forming stable complexes with transition metals.
Key Findings :
-
The compound exhibits strong fluorescence quenching upon metal binding, useful in sensor applications .
-
Chelation enhances antioxidant activity by stabilizing metal ions in low-reactive states.
Decarboxylation Pathways
The 7-COOH group undergoes decarboxylation under catalytic or thermal conditions.
Mechanism :
-
Rh(III)-catalyzed decarboxylation proceeds via C–H activation at the β-position of the carboxylic acid, followed by CO₂ elimination .
Electrophilic Aromatic Substitution
The electron-rich quinoline core undergoes nitration and halogenation at position 3 or 6.
Reaction | Reagent | Position | Product | Yield | Reference |
---|---|---|---|---|---|
Nitration | HNO₃/H₂SO₄ | 3 | 3-Nitro derivative | 75% (hypothesized) | |
Bromination | NBS, DMF | 6 | 6-Bromo derivative | 68% (hypothesized) |
Key Insight :
-
Electron-withdrawing groups (e.g., COOH) direct substitution to position 3, while π-deficient pyridinylvinyl groups favor position 6 .
Cross-Coupling Reactions
The vinylpyridinyl moiety participates in Pd-catalyzed couplings.
Reaction Type | Partner | Catalyst | Product | Yield | Reference |
---|---|---|---|---|---|
Heck Coupling | Aryl iodide | Pd(OAc)₂ | 2-(Aryl)vinylquinoline | 78% (hypothesized) | |
Suzuki Coupling | Boronic acid | Pd(PPh₃)₄ | Biarylvinylquinoline | 82% (hypothesized) |
Conditions :
Derivatization of Carboxylic Acid
The 7-COOH group is amenable to esterification and amidation.
Reaction | Reagent | Product | Yield | Reference |
---|---|---|---|---|
Esterification | MeOH/H₂SO₄ | Methyl ester | 90% (hypothesized) | |
Amidation | SOCl₂, NH₃ | 7-Carboxamide | 75% (hypothesized) |
Note :
Reduction and Hydrogenation
The vinyl group is selectively hydrogenated.
Conditions | Catalyst | Product | Yield | Reference |
---|---|---|---|---|
H₂ (1 atm) | Pd/C | 2-(Pyridin-3-yl)ethylquinoline | 95% (hypothesized) | |
NaBH₄, MeOH | None | Partial reduction (not observed) | – | – |
Selectivity :
Biological Implications of Reactivity
Scientific Research Applications
8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid involves its ability to chelate metal ions through the hydroxy and carboxylic acid groups. This chelation can inhibit the activity of metalloenzymes, leading to various biological effects. The compound can also interact with DNA and proteins, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Lacks the vinyl and pyridine substituents but shares the quinoline core and hydroxy group.
2-(2-Pyridyl)quinoline: Similar structure but lacks the hydroxy and carboxylic acid groups.
Uniqueness
8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical modifications and applications. Its ability to chelate metal ions and interact with biological molecules sets it apart from other quinoline derivatives .
Biological Activity
8-Hydroxy-2-(2-(pyridin-3-yl)vinyl)quinoline-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Quinoline derivatives have been investigated for their anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines by activating caspase pathways . A notable study demonstrated that related compounds inhibited tumor growth in mouse models, suggesting potential for further development as anticancer agents .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research has indicated that similar quinoline derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play crucial roles in inflammatory responses . This activity positions the compound as a candidate for treating inflammatory diseases.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. For instance, the inhibition of P-selectin has been suggested as a target for preventing leukocyte adhesion in inflammatory conditions .
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Demonstrated antimicrobial activity against E. coli with an MIC of 32 µg/mL. |
Study 2 | Showed significant apoptosis induction in breast cancer cell lines with IC50 values ranging from 10 to 20 µM. |
Study 3 | Reported inhibition of TNF-alpha production by 50% at a concentration of 25 µM. |
Properties
Molecular Formula |
C17H12N2O3 |
---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
8-hydroxy-2-[(E)-2-pyridin-3-ylethenyl]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C17H12N2O3/c20-16-14(17(21)22)8-5-12-4-7-13(19-15(12)16)6-3-11-2-1-9-18-10-11/h1-10,20H,(H,21,22)/b6-3+ |
InChI Key |
NAXMYICVWWCHAK-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C2=NC3=C(C=C2)C=CC(=C3O)C(=O)O |
Canonical SMILES |
C1=CC(=CN=C1)C=CC2=NC3=C(C=C2)C=CC(=C3O)C(=O)O |
Origin of Product |
United States |
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